6-(Phenylsulfonyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

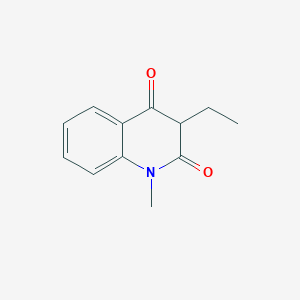

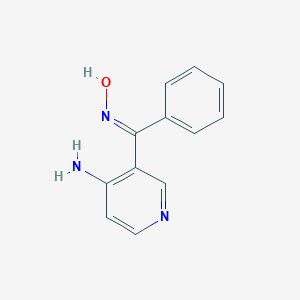

6-(Phenylsulfonyl)pyridine-3-sulfonamide, also known as PSP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSP is a heterocyclic compound that contains a pyridine ring, a sulfonyl group, and a sulfonamide group. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfonyl)pyridine-3-sulfonamide is related to its ability to bind to specific targets, such as enzymes and proteins. 6-(Phenylsulfonyl)pyridine-3-sulfonamide binds to the active site of carbonic anhydrase IX and inhibits its activity by blocking the binding of its substrate, carbon dioxide. 6-(Phenylsulfonyl)pyridine-3-sulfonamide also binds to the active site of cyclooxygenase-2 and inhibits its activity by blocking the binding of its substrate, arachidonic acid. The binding of 6-(Phenylsulfonyl)pyridine-3-sulfonamide to these targets is mainly driven by hydrophobic interactions and hydrogen bonding.

Biochemical and Physiological Effects

6-(Phenylsulfonyl)pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects, depending on the target it binds to. Inhibition of carbonic anhydrase IX by 6-(Phenylsulfonyl)pyridine-3-sulfonamide leads to a decrease in the intracellular pH of cancer cells, which can result in cell death. Inhibition of cyclooxygenase-2 by 6-(Phenylsulfonyl)pyridine-3-sulfonamide leads to a decrease in the production of inflammatory mediators, which can result in a reduction in inflammation. 6-(Phenylsulfonyl)pyridine-3-sulfonamide has also been shown to have antioxidant and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(Phenylsulfonyl)pyridine-3-sulfonamide is its high potency and selectivity towards its targets. This makes it a useful tool for studying the structure and function of proteins and enzymes. Another advantage of 6-(Phenylsulfonyl)pyridine-3-sulfonamide is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one of the limitations of 6-(Phenylsulfonyl)pyridine-3-sulfonamide is its poor solubility in water, which can make it difficult to work with in certain experiments. Another limitation of 6-(Phenylsulfonyl)pyridine-3-sulfonamide is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 6-(Phenylsulfonyl)pyridine-3-sulfonamide. One direction is the development of new synthetic methods for 6-(Phenylsulfonyl)pyridine-3-sulfonamide that can improve the yield and purity of the compound. Another direction is the optimization of the reaction conditions for the synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonamide derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential applications of 6-(Phenylsulfonyl)pyridine-3-sulfonamide in other fields, such as catalysis and energy storage. Finally, the development of 6-(Phenylsulfonyl)pyridine-3-sulfonamide-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative diseases is also a promising future direction.

Synthesis Methods

6-(Phenylsulfonyl)pyridine-3-sulfonamide has been synthesized using various methods, including the reaction of 3-sulfonylpyridine with phenylsulfonyl chloride in the presence of a base, and the reaction of 3-chloropyridine with phenylsulfonylamine followed by oxidation with m-chloroperbenzoic acid. The yield of 6-(Phenylsulfonyl)pyridine-3-sulfonamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

6-(Phenylsulfonyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-(Phenylsulfonyl)pyridine-3-sulfonamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. 6-(Phenylsulfonyl)pyridine-3-sulfonamide has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In biochemistry, 6-(Phenylsulfonyl)pyridine-3-sulfonamide has been used as a probe to study the structure and function of proteins, such as carbonic anhydrase and cytochrome P450. In materials science, 6-(Phenylsulfonyl)pyridine-3-sulfonamide has been investigated as a potential building block for the synthesis of functional materials, such as metal-organic frameworks.

properties

Product Name |

6-(Phenylsulfonyl)pyridine-3-sulfonamide |

|---|---|

Molecular Formula |

C11H10N2O4S2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

6-(benzenesulfonyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C11H10N2O4S2/c12-19(16,17)10-6-7-11(13-8-10)18(14,15)9-4-2-1-3-5-9/h1-8H,(H2,12,16,17) |

InChI Key |

KHCMJVYVNAVKCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N |

solubility |

44.7 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide](/img/structure/B215076.png)

![3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B215078.png)

![2-{4-[3-(1-Pyrrolidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215081.png)

![Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate](/img/structure/B215092.png)

![2-[3-(Trifluoromethyl)anilino]pyridin-3-ol](/img/structure/B215093.png)

![Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate](/img/structure/B215097.png)

![2-[1-(4-Chlorophenyl)propyl]malonic acid](/img/structure/B215098.png)

![[(E)-4-(tert-butylamino)-4-oxobut-2-en-2-yl] 2-amino-5-chlorobenzoate](/img/structure/B215099.png)

![Methyl 6-[(2-oxo-2-phenylethyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B215100.png)